molecular formula C19H19N5O2 B10994031 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10994031
M. Wt: 349.4 g/mol
InChI Key: MHIYXMPLBWWEHM-UHFFFAOYSA-N
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Description

5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of an indole core, a triazolopyridine moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and triazolopyridine-based molecules. Some examples are:

The uniqueness of 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)6-7-15(14)21-18(12)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25)

InChI Key

MHIYXMPLBWWEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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